(4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of (4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
, there are related compounds that have been synthesized. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. For This compound
, the empirical formula is C11H12BrNO2
and the molecular weight is 270.12
.
Scientific Research Applications
Synthesis and Reactivity
Research into the synthesis of related compounds has highlighted efficient and environmentally friendly methods for creating (2-aminophenyl)(naphthalen-2-yl)methanones, which are achieved through photoinduced intramolecular rearrangement. This process offers advantages over traditional transition-metal-catalyzed reactions, including the absence of additives and the use of green solvents (Jing et al., 2018).
Antioxidant Properties
Studies on bromophenol derivatives have demonstrated significant antioxidant power. The synthesis of bromophenols and their derivatives has shown effective radical scavenging activities, indicating their potential as antioxidant agents in biological systems (Çetinkaya et al., 2012); (Balaydın et al., 2010).
Anticancer Activity
Naphthyridine derivatives have been explored for their anticancer activities. A particular study on a novel naphthyridine derivative demonstrated its ability to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, highlighting the potential therapeutic applications of such compounds in cancer treatment (Kong et al., 2018).
Photophysical and Electroluminescent Properties
Research into phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands has shown promising photophysical and electroluminescent properties. These findings suggest potential applications in the development of organic light-emitting diodes (OLEDs), where such compounds could serve as efficient red emitters (Kang et al., 2011).
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. The compound (4-((4-Bromophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
is classified as Acute Tox. 4 Oral
according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .
properties
IUPAC Name |
[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4OS/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQXEBNBBWRKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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